molecular formula C14H15N3S B5186359 (4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile

(4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile

Cat. No. B5186359
M. Wt: 257.36 g/mol
InChI Key: JXOIJRMWVMHMDH-MDWZMJQESA-N
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Description

(4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile is a chemical compound that has gained considerable attention in scientific research due to its unique structure and potential applications. This compound is commonly referred to as BMT-046071, and it has been studied extensively for its potential use in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The exact mechanism of action of BMT-046071 is not yet fully understood. However, preliminary studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Specifically, BMT-046071 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BMT-046071 has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of various oxidative stress-related diseases, such as cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMT-046071 in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it a potential candidate for the treatment of various diseases, as well as for the study of inflammatory and oxidative stress-related mechanisms. However, one of the main limitations of using BMT-046071 in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for the study of BMT-046071. One potential direction is to further explore its anti-inflammatory and antioxidant properties and to investigate its potential use in the treatment of various diseases. Another potential direction is to study the mechanism of action of BMT-046071 in more detail, with the goal of developing more potent and specific inhibitors of COX-2. Additionally, further studies are needed to investigate the toxicity and safety profile of BMT-046071, as well as its potential use in agriculture and environmental science.

Synthesis Methods

The synthesis of BMT-046071 is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through a multistep reaction that involves the use of various reagents and solvents. The process begins with the synthesis of 2-chloro-3-methylpyridine, which is then reacted with 2-mercaptobenzothiazole to form the intermediate product. This intermediate product is then reacted with butyl lithium and acetonitrile to form the final product, BMT-046071.

Scientific Research Applications

BMT-046071 has been extensively studied for its potential use in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine. Preliminary studies have shown that BMT-046071 has potent anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, such as arthritis, asthma, and inflammatory bowel disease.

properties

IUPAC Name

(2E)-2-(4-butyl-7-methylpyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-3-4-5-12-11-7-6-10(2)16-14(11)18-13(17-12)8-9-15/h6-8H,3-5H2,1-2H3/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOIJRMWVMHMDH-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CC#N)SC2=C1C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=N/C(=C\C#N)/SC2=C1C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(4-butyl-7-methylpyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile

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